REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])[CH2:3]C=O.[Cl-].[NH4+:12].[CH2:13](OCC)C.[C-:18]#[N:19].[Na+]>O>[C:13]([CH:18]([NH2:19])[CH2:1][CH:2]([CH3:3])[CH2:6][C:7]([CH3:10])([CH3:9])[CH3:8])#[N:12] |f:1.2,4.5|
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Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
CC(CC=O)CC(C)(C)C
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
38 mL
|
Type
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solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
to stir vigorously for 16 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The combined organic layer was then extracted with 1 N HCl
|
Type
|
ADDITION
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Details
|
Saturated sodium bicarbonate was then added until 1-cyano-3,5,5-trimethyl-hexylamine
|
Type
|
CUSTOM
|
Details
|
was completely precipitated
|
Type
|
FILTRATION
|
Details
|
Vacuum filtration
|
Type
|
WASH
|
Details
|
washing with 5 mL ice cold water
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(CC(CC(C)(C)C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.034 mol | |
AMOUNT: MASS | 5.805 g | |
YIELD: PERCENTYIELD | 34.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |